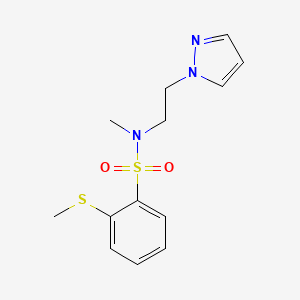
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine (CCSM) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CCSM belongs to the class of morpholine derivatives, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the binding of the compound to the extracellular pore of the voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, thereby inhibiting the generation and propagation of action potentials. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to exhibit a high degree of selectivity towards the sodium channels, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
The primary biochemical effect of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is the inhibition of the voltage-gated sodium channels. This inhibition leads to a reduction in the excitability of neurons, which can have various physiological effects depending on the specific neuronal circuitry involved. For example, the inhibition of sodium channels in pain-sensing neurons can lead to a reduction in pain perception. Similarly, the inhibition of sodium channels in cardiac cells can lead to a reduction in the incidence of arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a research tool is its high degree of selectivity towards the sodium channels. This selectivity allows for the specific targeting of sodium channels in various neuronal circuits, without affecting other ion channels. However, one of the limitations of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is its relatively low potency compared to other sodium channel blockers. This low potency can limit the effectiveness of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. Another area of interest is the study of the role of sodium channels in various neurological and cardiovascular disorders, and the potential therapeutic applications of sodium channel blockers in these disorders. Additionally, the use of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a tool for studying the structure and function of ion channels can lead to a better understanding of the basic principles of neuronal signaling and could have implications for the development of novel therapies for various neurological disorders.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the reaction of 3-chloroaniline with cyclopropylsulfonyl chloride and 5-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine obtained by this method is around 60%.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the structure and function of ion channels. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to selectively block the voltage-gated sodium channels in neurons, which are involved in the generation and propagation of action potentials. This property of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been utilized to study the role of sodium channels in various physiological and pathological processes, such as pain perception, epilepsy, and cardiac arrhythmias.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10-9-19-14(11-3-2-4-12(15)7-11)8-16(10)20(17,18)13-5-6-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGFHBVYUDZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1S(=O)(=O)C2CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)